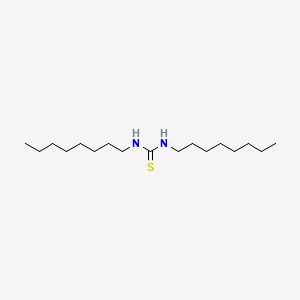

1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine

描述

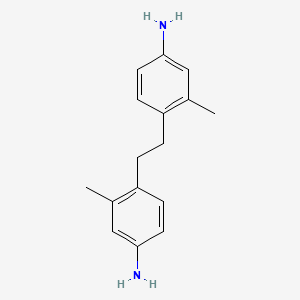

棕榈酰油酰磷脂酰胆碱氧化物,也称为1-棕榈酰-2-(9-氧代-壬酰)-sn-甘油-3-磷酸胆碱,是一种氧化磷脂。它包含一个截断的9碳脂肪酰链,在sn-2位以醛的形式终止。 该化合物是氧化低密度脂蛋白(LDL)的成分,可以通过棕榈酰油酰磷脂酰胆碱的氧化或通过与肺表面活性剂中的臭氧相互作用而形成 .

作用机制

棕榈酰油酰磷脂酰胆碱氧化物通过与细胞膜和蛋白质相互作用发挥作用。它减少了小鼠原代肺泡巨噬细胞中肿瘤坏死因子-α、一氧化氮和烟酰胺腺嘌呤二核苷酸磷酸的产生。 此外,当以40微摩尔的浓度使用时,它会降低RAW 264.7细胞的杀菌活性 .

生化分析

Biochemical Properties

1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine is a product of lipid oxidation, and it has been associated with the regulation of lipid metabolism in blood . It interacts with enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which mediates vascular inflammation . The nature of these interactions involves the regulation of lipid metabolism, contributing to vascular inflammation-related diseases, mainly atherosclerosis .

Cellular Effects

In the context of cellular effects, this compound has been found to impair immune function in macrophages This suggests that it may influence cell function by modulating immune responses

Molecular Mechanism

It is known to interact with Lp-PLA2, an enzyme involved in the regulation of lipid metabolism . This interaction could potentially lead to changes in gene expression and enzyme activity, thereby influencing the pathogenesis of vascular inflammation-related diseases .

Temporal Effects in Laboratory Settings

It is known that this compound is produced in the lung due to cigarette smoking , suggesting that its effects may be observed over time in response to continued exposure.

Metabolic Pathways

This compound is involved in lipid metabolism, particularly in the context of vascular inflammation . It interacts with enzymes such as Lp-PLA2, which plays a crucial role in lipid metabolism .

准备方法

棕榈酰油酰磷脂酰胆碱氧化物可以通过棕榈酰油酰磷脂酰胆碱的氧化合成。 该过程涉及棕榈酰油酰磷脂酰胆碱与肺表面活性剂中的臭氧相互作用 . 反应条件通常包括一个受控的环境,其中臭氧的浓度和暴露时间被仔细监测以达到所需的氧化水平。

化学反应分析

棕榈酰油酰磷脂酰胆碱氧化物经历了几种类型的化学反应,包括:

氧化: 形成棕榈酰油酰磷脂酰胆碱氧化物的首要反应是棕榈酰油酰磷脂酰胆碱的氧化。

还原: 棕榈酰油酰磷脂酰胆碱氧化物可以还原成其相应的醇形式。

取代: sn-2位的醛基可以进行亲核取代反应。

这些反应中常用的试剂包括用于氧化的臭氧和用于还原的还原剂,如硼氢化钠。 这些反应形成的主要产物包括氧化磷脂及其还原形式 .

科学研究应用

棕榈酰油酰磷脂酰胆碱氧化物在科学研究中有很多应用,包括:

化学: 它用于研究磷脂的氧化过程及其对细胞功能的影响。

生物学: 棕榈酰油酰磷脂酰胆碱氧化物参与与氧化应激及其对细胞机制的影响相关的研究。

医学: 由于它存在于氧化LDL中,因此正在研究它在动脉粥样硬化和其他心血管疾病中的作用。

相似化合物的比较

棕榈酰油酰磷脂酰胆碱氧化物由于其截断的9碳脂肪酰链在sn-2位以醛的形式终止而独一无二。类似的化合物包括:

- 1-棕榈酰-2-(9-氧代-壬酰)-sn-甘油-3-磷脂酰胆碱

- 1-棕榈酰-2-(9-氧代-壬酰)-sn-甘油-3-磷酸胆碱

属性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(36)40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-16-17-20-23-27-35/h27,31H,5-26,28-30H2,1-4H3/t31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTNNIINSOQWCE-WJOKGBTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of PoxnoPC affect cell membrane structure?

A: PoxnoPC, unlike its precursor 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), disrupts the regular packing of phospholipids within the membrane. Molecular dynamics simulations demonstrate that the oxidized sn-2 chain of PoxnoPC tends to bend towards the water phase due to the polar aldehyde group. [] This alters membrane fluidity, thickness, and permeability. []

Q2: How does the interaction of PoxnoPC with proteins differ from that of its non-oxidized counterpart?

A: The presence of the aldehyde group in PoxnoPC significantly influences its interaction with proteins compared to POPC. For example, cytochrome c, a protein typically found in the mitochondria, exhibits a stronger affinity for PoxnoPC-containing micelles. [] This interaction is attributed to the exposure of the polar aldehyde group on the micelle surface due to the tendency of the oxidized sn-2 chain to bend.

Q3: Can PoxnoPC be used as a biomarker for oxidative stress?

A: Yes, research suggests that PoxnoPC and other truncated oxidized phospholipids (Tr-OxPLs), like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-phosphocholine (POVPC), can serve as potential biomarkers for oxidative stress and inflammation. Elevated levels of these oxidized lipids have been detected in the lungs of aging mice, particularly after exposure to inflammatory stimuli like lipopolysaccharide (LPS). []

Q4: Are there any enzymes that can metabolize or degrade PoxnoPC?

A: Yes, paraoxonase-1 (PON-1), an enzyme associated with high-density lipoprotein (HDL), has been shown to hydrolyze PoxnoPC to lysophosphatidylcholine. [] This enzymatic activity might play a protective role against the accumulation of oxidized phospholipids in lipoproteins and tissues.

Q5: Does PoxnoPC influence the activity of membrane-bound proteins?

A: Research indicates that PoxnoPC can indeed alter the activity of membrane proteins. Studies on the human serotonin 1A receptor (5-HT1AR), a G protein-coupled receptor, revealed that its activity was significantly increased in model membranes containing PoxnoPC. [] This highlights the broader impact of lipid oxidation on cellular signaling and function.

Q6: Can PoxnoPC contribute to the development of atherosclerosis?

A: While HDL is generally considered anti-atherogenic, oxidized HDL, containing PoxnoPC, shows increased uptake by macrophages. [] This uptake is attributed to the formation of Schiff base adducts between PoxnoPC and apolipoprotein AI, a major protein component of HDL. This process resembles the uptake of oxidized LDL, potentially contributing to foam cell formation and atherosclerotic plaque development.

Q7: How does the presence of PoxnoPC in lung surfactant affect respiratory function?

A: Studies using neutron reflection and surface pressure measurements show that the presence of PoxnoPC, generated from the oxidation of unsaturated lipids like POPC by ozone, alters the biophysical properties of lung surfactant. [] This alteration is primarily due to the loss of the terminal C9 portion of the oxidized oleoyl chain from the air-water interface and a change in the orientation of the remaining oxidized lipid. These changes can impair the ability of lung surfactant to reduce surface tension, potentially leading to respiratory distress.

Q8: What computational methods are used to study PoxnoPC and its effects?

A: Molecular dynamics (MD) simulations are extensively employed to investigate the behavior of PoxnoPC within lipid bilayers. [, , , , ] These simulations provide insights into the structural dynamics of PoxnoPC, its interactions with other membrane components, and its impact on membrane properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。